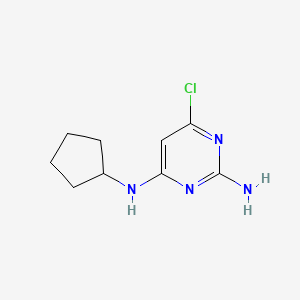

6-chloro-N4-cyclopentylpyrimidine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-N-cyclopentylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN4/c10-7-5-8(14-9(11)13-7)12-6-3-1-2-4-6/h5-6H,1-4H2,(H3,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMGKMXRXZAMDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC(=NC(=N2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Theoretical Analysis of 6 Chloro N4 Cyclopentylpyrimidine 2,4 Diamine

Conformational Analysis and Molecular Geometry

Without dedicated computational or experimental studies, such as X-ray crystallography, any description of the conformational preferences of the cyclopentyl group relative to the pyrimidine (B1678525) ring, or precise bond angles and lengths, would be purely speculative.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of a chemical compound. For 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine, specific data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Characterization

While general chemical shift regions for protons and carbons in similar structures can be predicted, precise, experimentally determined NMR data for 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine, which would confirm the connectivity and chemical environment of each atom, has not been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry data would provide the exact molecular weight and offer insights into the compound's structure through its fragmentation patterns. This information is not available in the current body of scientific literature.

X-ray Crystallography for Solid-State Structure Determination

There are no published crystallographic reports for 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine. Such a study would provide definitive information on its three-dimensional structure in the solid state.

Purity Assessment Methodologies

While general analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would likely be applicable for purity assessment, specific methods validated for 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine have not been described.

Computational and Chemoinformatic Investigations of 6 Chloro N4 Cyclopentylpyrimidine 2,4 Diamine

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine. These calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. For this compound, the cyclopentyl group and the amino groups would likely influence the energies of these frontier orbitals. The MEP map would visually represent the electrophilic and nucleophilic sites, with negative potential (red/yellow) indicating regions prone to electrophilic attack and positive potential (blue) indicating regions susceptible to nucleophilic attack. This information is crucial for predicting how the molecule might interact with biological macromolecules.

Table 1: Predicted Electronic Properties of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine from Theoretical Calculations

| Property | Predicted Characteristic | Implication for Reactivity and Interaction |

| Electron Distribution | High electron density on pyrimidine (B1678525) nitrogens and amino groups. | Potential for hydrogen bond donation and acceptance. |

| Frontier Orbitals | The HOMO-LUMO gap will determine kinetic stability. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Negative potential around nitrogen atoms, positive potential around amino hydrogens. | Guides understanding of non-covalent interactions with biological targets. |

Note: The data in this table is illustrative and based on general principles of quantum chemistry as applied to similar molecules. Specific values would require dedicated DFT calculations.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine, this method can be used to screen for potential biological targets and to understand the molecular basis of its activity. The 2,4-diaminopyrimidine (B92962) scaffold is known to interact with a variety of protein kinases, as well as other enzymes like dihydrofolate reductase. nih.gov

Molecular docking simulations of 2,4-diaminopyrimidine derivatives have revealed key interactions within the binding sites of various kinases, such as p21-activated kinase 4 (PAK4) and Focal Adhesion Kinase (FAK). nih.govnih.gov Typically, the diaminopyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase domain.

For 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine, it is hypothesized that the amino group at the 2-position and one of the pyrimidine nitrogens would act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in the ATP-binding pocket of a kinase. The cyclopentyl group at the N4-position would likely occupy a hydrophobic pocket, contributing to the binding affinity. The chlorine atom at the 6-position could also be involved in halogen bonding or other hydrophobic interactions. The binding mode of a similar compound, B6, with PAK4 showed a docking energy of -7.593 kcal/mol. nih.gov

Docking scores, which are mathematical approximations of binding affinity, can be used to rank potential targets for 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine. Lower docking scores generally indicate a more favorable binding interaction. By docking the compound against a panel of different kinases, a theoretical selectivity profile can be generated. This can help in predicting which kinases the compound is most likely to inhibit. For instance, studies on other 2,4-diaminopyrimidine derivatives have shown inhibitory concentrations (IC50) in the nanomolar range against specific kinases. nih.govnih.gov The predicted binding affinities can guide the selection of this compound for further experimental validation.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the complex over time. An MD simulation of the 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine-target complex would involve simulating the movements of atoms and molecules under physiological conditions.

These simulations can confirm the stability of the interactions predicted by docking. rsc.org Key metrics to analyze from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies, providing a more accurate estimation of binding affinity. rsc.org Studies on other pyrimidine derivatives have successfully used MD simulations to confirm the stability of ligand-protein complexes. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For the 2,4-diaminopyrimidine scaffold, QSAR studies can help in understanding the structural requirements for a particular biological activity and in designing new, more potent analogs.

A QSAR model for a series of compounds including 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. Statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives and to identify which molecular features are most important for activity. For example, a QSAR study might reveal that increasing the hydrophobicity of the substituent at the N4-position enhances activity, or that a specific electronic property of the pyrimidine ring is crucial.

Table 2: Key Molecular Descriptors for QSAR Modeling of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine Analogs

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole moment, Partial charges | Governs electrostatic and hydrogen bonding interactions. |

| Steric | Molecular weight, Molar refractivity | Influences the fit of the ligand in the binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener index, Kier & Hall indices | Encodes information about molecular size, shape, and branching. |

Chemical Space Exploration and Scaffold Profiling

Chemical space exploration involves mapping the vast territory of possible chemical structures to identify novel compounds with desired properties. The 2,4-diaminopyrimidine scaffold serves as a "privileged substructure" that can be used to explore bioactive chemical space. nih.gov By systematically modifying the substituents at the N4 and 6-positions of the pyrimidine ring, a library of analogs of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine can be generated in silico.

This virtual library can then be analyzed for its diversity and drug-like properties. Chemoinformatic tools can be used to calculate properties such as molecular weight, logP, number of hydrogen bond donors and acceptors, and topological polar surface area. These properties can be used to assess the "drug-likeness" of the virtual compounds according to rules such as Lipinski's rule of five.

Scaffold profiling involves comparing the structural features of the 2,4-diaminopyrimidine core with those of known bioactive compounds. This can help to identify new potential applications for this class of compounds. The pyrimidine scaffold is present in a wide range of approved drugs, highlighting its versatility and favorable pharmacokinetic properties. researchgate.net Exploring the chemical space around 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine could lead to the discovery of new compounds with improved activity, selectivity, or pharmacokinetic profiles.

Investigation of Biological Target Interactions and Mechanism of Action Preclinical Focus

Elucidation of Molecular Mechanism of Action at the Cellular Level

Cellular Pathway Modulation Studies (In Vitro):Research detailing how this compound may modulate cellular pathways in vitro is not present in the public domain.

The absence of published research prevents a detailed analysis of the preclinical profile of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine as per the requested outline. The compound is listed in chemical databases, confirming its structural identity, but its biological activity and mechanism of action remain uncharacterized in publicly accessible scientific literature. Further research and publication of findings are necessary to elucidate its potential therapeutic effects and molecular interactions.

Selectivity and Off-Target Profiling (In Vitro)

The 2,4-diaminopyrimidine (B92962) scaffold is a common pharmacophore in numerous kinase inhibitors, forming key hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. nih.govnih.gov The substituents at the N4-, C5-, and C6-positions of the pyrimidine (B1678525) ring play a critical role in determining the selectivity and potency of these inhibitors. nih.gov The cyclopentyl group at the N4-position of the target compound likely influences its interaction with the hydrophobic regions of the kinase active site, potentially conferring selectivity for or against certain kinase families.

To thoroughly characterize the selectivity and off-target profile of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine, a comprehensive in vitro screening against a panel of several hundred kinases would be necessary. This would provide a quantitative measure of its inhibitory activity (e.g., IC50 or Ki values) against a wide range of kinases, allowing for the identification of primary targets and potential off-targets. The data from such a screen could be presented as follows:

Table 1: Hypothetical Kinase Selectivity Profile of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine

| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |

| Primary Target Kinase A | 10 | 1 |

| Kinase B | 100 | 10 |

| Kinase C | >1000 | >100 |

| Kinase D | 500 | 50 |

| Kinase E | >1000 | >100 |

This table is illustrative and not based on experimental data.

Furthermore, off-target profiling would extend beyond kinases to include a broad range of other biologically relevant targets, such as G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors. This is essential to identify any unintended interactions that could lead to adverse effects.

Comparative Analysis with Established Ligands and Related Pyrimidine Scaffolds

The 2,4-diaminopyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. nih.gov A comparative analysis of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine with established ligands and other pyrimidine-based compounds can offer insights into its potential advantages or disadvantages.

A comparative analysis would involve evaluating the inhibitory potency and selectivity of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine against that of established inhibitors for a particular kinase. For example, if the primary target of the compound was identified as Focal Adhesion Kinase (FAK), a comparison with a known FAK inhibitor like TAE-226, which also contains a 2,4-diaminopyrimidine core, would be informative. nih.gov

Table 2: Comparative Analysis of Hypothetical Activity with an Established FAK Inhibitor

| Compound | Target Kinase | IC50 (nM) | Selectivity Profile |

| 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine | FAK | [Hypothetical Value] | [Hypothetical Data] |

| TAE-226 | FAK | [Known Value] | Multi-kinase inhibitor |

This table is for illustrative purposes to demonstrate a comparative framework.

The nature of the substituent at the N4-position significantly impacts the structure-activity relationship (SAR). The cyclopentyl group in the compound of interest provides a distinct hydrophobic and steric profile compared to other alkyl or aryl substitutions commonly seen in other 2,4-diaminopyrimidine-based inhibitors. This variation can lead to differences in binding affinity, selectivity, and pharmacokinetic properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Structural Modifications of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine

Structural modifications of the parent compound are systematically undertaken at three primary locations: the pyrimidine (B1678525) core itself, the N4-cyclopentyl group, and the N2- and N4-amino functionalities. These modifications aim to probe the chemical space around the scaffold to enhance interactions with the target protein and improve physicochemical properties.

The pyrimidine core is central to the molecule's ability to act as a hinge-binder. nih.govacs.org Modifications typically focus on the C5 and C6 positions.

C6-Position: The chlorine atom at the C6 position is a key synthetic handle. It can be replaced with various other groups through nucleophilic aromatic substitution or cross-coupling reactions, such as the Suzuki coupling. researchgate.net Replacing the chloro group with other small hydrophobic moieties (e.g., methyl) or other halogens can modulate the electronic nature of the ring and steric interactions within the binding pocket. Larger aryl or heteroaryl groups can be introduced to seek additional binding interactions in adjacent pockets.

The N4-cyclopentyl group typically occupies a hydrophobic pocket within the target's active site. Its size, shape, and conformational flexibility are critical determinants of binding affinity.

The three-dimensional conformation of substituents at the N4 position can significantly affect biological potency. nih.govnih.gov The rotational flexibility of the cyclopentyl group allows it to adopt an optimal conformation to fit the topology of the hydrophobic pocket. SAR studies often explore:

Ring Size Variation: Altering the ring size to cyclobutyl or cyclohexyl can determine the optimal size for the target hydrophobic pocket. A larger or smaller ring may improve or diminish the fit, directly impacting potency.

Introduction of Substituents: Adding substituents to the cyclopentyl ring can provide additional interaction points or restrict the ring's conformation. For instance, a hydroxyl or amino group could form a new hydrogen bond with a nearby residue, while a methyl group could enhance hydrophobic packing.

Conformational Restriction: Replacing the flexible cyclopentyl ring with a more rigid bicyclic system can lock the molecule into a more favorable, lower-energy binding conformation, potentially increasing affinity.

The N2 and N4 amine groups are pivotal for the 2,4-diaminopyrimidine (B92962) scaffold's function, often forming one or two hydrogen bonds with the kinase hinge region. nih.govnih.gov Diversification at these sites is a primary strategy for achieving potency and selectivity. nih.govrsc.org

N2-Amine: The N2-amino group is frequently substituted with aryl or heteroaryl rings. These appended groups can extend into deeper pockets of the ATP-binding site, forming additional interactions that significantly enhance potency. The nature of the substituent (e.g., an aniline (B41778) or a substituted pyrazole) can drastically alter the inhibitor's selectivity profile across the kinome. nih.govacs.org

N4-Amine: While this position is occupied by a cyclopentyl group in the parent compound, further substitution on the nitrogen atom (e.g., N-methylation) can influence the orientation of the cyclopentyl ring and its interactions.

Impact of Structural Changes on Target Engagement and Preclinical Biological Activity

Structural modifications to the 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine scaffold have a direct and predictable impact on target engagement and biological activity. For instance, in the development of cyclin-dependent kinase 9 (CDK9) inhibitors, altering the substituents at the C2 and C4 positions of the diaminopyrimidine core was a key strategy. nih.gov The introduction of specific aniline moieties at the N2-position while varying the N4-substituent led to compounds with potent enzymatic inhibition and cytotoxicity against colorectal cancer cell lines. nih.gov

The following table illustrates a representative SAR for a series of 2,4-diaminopyrimidine analogues, demonstrating how systematic modifications can influence inhibitory potency against a target kinase.

| Compound | R1 (at N2) | R2 (at C5) | Kinase IC₅₀ (nM) |

|---|---|---|---|

| 1 (Parent Scaffold) | -H | -H | >10,000 |

| 2 | Phenyl | -H | 850 |

| 3 | 3-methoxyphenyl | -H | 420 |

| 4 | 3-methoxyphenyl | -Br | 95 |

| 5 | 4-(thiazol-5-yl)phenyl | -Br | 15 |

| 6 | 4-(thiazol-5-yl)phenyl | -CH₃ | 22 |

Data is hypothetical and representative of typical SAR trends for kinase inhibitors based on published studies. acs.org

As shown, adding a simple phenyl group at the N2 position (Compound 2) confers modest activity. Further functionalization of this ring (Compound 3) improves potency. A significant enhancement is achieved by introducing a bromine atom at the C5 position (Compound 4), which can interact with the gatekeeper residue region. researchgate.net Finally, extending the N2 substituent to include a thiazole (B1198619) ring (Compound 5) establishes further interactions, leading to a highly potent inhibitor. acs.org These findings demonstrate that a combination of modifications is often required to achieve high-affinity binding.

Design Principles for Modulating Selectivity and Potency (Preclinical)

The development of potent and selective preclinical candidates from a pyrimidine diamine scaffold relies on several key design principles.

Core Hinge-Binding: The primary principle is to maintain the 2,4-diaminopyrimidine core's ability to form hydrogen bonds with the kinase hinge. This interaction anchors the molecule in the ATP-binding site. mdpi.com

Exploiting Unique Sub-pockets: Kinase selectivity is often achieved by designing substituents that can interact with non-conserved regions of the ATP pocket. Modifications at the C5 and N2 positions are particularly effective for this, as these vectors point toward areas of higher sequence and structural diversity among kinases. acs.orgresearchgate.net

Conformational Constraint: Reducing the conformational flexibility of the molecule can lock it into a bioactive conformation, which minimizes the entropic penalty of binding and can increase both potency and selectivity. This can be achieved through strategies like macrocyclization, where different parts of the molecule are linked together, a strategy that has proven effective for 2,4-diaminopyrimidine-based HPK1 inhibitors. nih.govresearchgate.net

Structure-Property Relationships (SPR): Beyond potency, lead optimization requires tuning physicochemical properties. This involves modifying the structure to improve solubility, metabolic stability, and cell permeability while reducing off-target activities, such as inhibition of cytochrome P450 (CYP) enzymes. nih.govacs.org For example, replacing a metabolically labile group like a phenol (B47542) with a stable bioisostere is a common optimization strategy. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies for Pyrimidine Diamines

Pharmacophore modeling is a computational tool used to define the essential three-dimensional arrangement of functional groups required for biological activity. For a typical 2,4-diaminopyrimidine kinase inhibitor, a pharmacophore model would include several key features:

Hydrogen Bond Donors (HBD): Corresponding to the N2 and N4 amine protons.

Hydrogen Bond Acceptors (HBA): Corresponding to the N1 and N3 nitrogens of the pyrimidine ring.

Hydrophobic/Aromatic Features: Regions occupied by the N4-cyclopentyl group and any aryl substituents at the N2 position.

This model serves as a blueprint for designing new analogues and for virtual screening of compound libraries to identify novel hits. researchgate.net

Lead optimization is the iterative process of refining a hit compound into a preclinical candidate. For pyrimidine diamines, this involves:

Potency Enhancement: Using SAR data and structural biology (if available) to design modifications that improve target binding affinity.

Selectivity Profiling: Screening new analogues against a panel of kinases to ensure they are selective for the intended target. Broad-spectrum activity can be a liability, and narrowing the inhibition profile is often a key goal. nih.govacs.org

ADMET Optimization: Systematically modifying the lead compound to improve its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This includes enhancing metabolic stability by blocking sites of metabolism and adjusting lipophilicity to improve oral bioavailability. acs.orgnih.gov

Through the combined application of systematic SAR exploration, rational design principles, and computational modeling, the 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine scaffold can be effectively optimized to generate potent and selective preclinical candidates for a variety of biological targets.

Chemical Biology Applications and Future Research Trajectories

Utility of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine as a Chemical Probe

A chemical probe is a small molecule used to study biological systems by selectively binding to a specific protein target. While there is no direct evidence in the scientific literature of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine being utilized as a chemical probe, its structural motifs are present in compounds that have been developed for such purposes. The 2,4-diaminopyrimidine (B92962) core is a well-established pharmacophore that can be tailored to interact with a variety of biological targets, particularly protein kinases.

For a compound to function effectively as a chemical probe, it should ideally exhibit high potency and selectivity for its target. The development of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine into a chemical probe would necessitate comprehensive profiling against a panel of biological targets to ascertain its specificity. Should a specific target be identified, further optimization of the cyclopentyl and chloro substituents could enhance its affinity and selectivity, paving the way for its use in elucidating the physiological and pathological roles of its target protein.

Development of Photoaffinity Labels or Proximity Probes based on the Compound

Photoaffinity labeling is a powerful technique to identify the direct binding partners of a small molecule within a complex biological sample. This is achieved by chemically modifying the small molecule with a photoreactive group and a reporter tag. Upon UV irradiation, the photoreactive group forms a covalent bond with the interacting protein, which can then be identified using the reporter tag.

There are no published reports on the development of photoaffinity labels or proximity probes derived from 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine. However, the 2,4-diaminopyrimidine scaffold has been successfully incorporated into photoaffinity probes. For instance, researchers have designed 2,4-diaminopyrimidine-based photoaffinity probes to identify the cellular targets of inhibitors of glyoxalase I (GLO-1), an enzyme implicated in cancer. researchgate.netrsc.org These probes typically feature a photoreactive group, such as a benzophenone (B1666685) or a diazirine, and a "clickable" handle, like an alkyne or an azide, for downstream detection. nih.gov

The structure of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine offers several potential points for chemical modification to introduce these necessary functionalities. The chlorine atom at the 6-position could be substituted, or modifications could be made to the cyclopentyl group or the pyrimidine (B1678525) ring itself to append the required chemical moieties for creating a photoaffinity or proximity probe.

| Probe Type | Key Features | Potential Application |

| Photoaffinity Label | Photoreactive group (e.g., benzophenone, diazirine), Reporter tag (e.g., biotin, alkyne) | Covalent labeling and identification of direct protein targets. |

| Proximity Probe | Biotin ligase (e.g., TurboID) fusion or chemical handle for proximity ligation assay | Identification of proteins in close proximity to the target protein. |

Integration into High-Throughput Screening Libraries for Target Discovery

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. Compound libraries for HTS are often designed to be structurally diverse to maximize the chances of finding a "hit" against a particular target.

While it is not publicly documented whether 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine is a component of specific HTS libraries, its chemical characteristics make it a suitable candidate for inclusion. The 2,4-diaminopyrimidine core is a common feature in many biologically active molecules, and the cyclopentyl and chloro substituents provide a degree of structural uniqueness.

The general class of pyrimidine derivatives is well-represented in screening libraries due to their known interactions with a wide range of biological targets, including enzymes and receptors. The synthesis of a focused library of analogues based on the 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine scaffold could be a valuable resource for screening campaigns aimed at discovering novel modulators of various cellular pathways.

Potential for Multitargeting Approaches and Polypharmacology Research

Polypharmacology is the principle that a single drug molecule can interact with multiple targets in the body. This can lead to both beneficial therapeutic effects and adverse side effects. The 2,4-diaminopyrimidine scaffold is known to be a "privileged structure," meaning it can serve as a ligand for multiple biological targets.

There is currently no specific research on the polypharmacology of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine. However, the broader family of pyrimidine derivatives has been shown to exhibit multitargeting capabilities. For example, various pyrimidine-based compounds have been investigated for their activity against multiple protein kinases, which is a desirable attribute in cancer therapy to overcome drug resistance.

Future research into the biological activity of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine could involve screening it against a broad panel of targets to explore its polypharmacological potential. Understanding its off-target effects would also be crucial for its development as a therapeutic agent or a selective chemical probe.

Synthetic Challenges and Opportunities for Next-Generation Pyrimidine Analogues

The synthesis of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine and its analogues can be achieved through established synthetic methodologies for pyrimidine chemistry. The common starting material for many of these syntheses is 2,4-diamino-6-chloropyrimidine. nih.govpatsnap.com The N4-cyclopentyl group can be introduced via nucleophilic aromatic substitution.

A primary synthetic challenge lies in the selective functionalization of the pyrimidine ring. The chlorine atom at the 6-position is a key handle for introducing further diversity. It can be displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or heteroaryl groups. researchgate.netresearchgate.netmdpi.com This allows for the creation of a wide array of analogues with potentially different biological activities.

Q & A

Basic Question: What are the recommended methods for synthesizing 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine?

Answer:

Synthesis typically involves multi-step reactions, starting with halogenated pyrimidine intermediates. A common approach is the nucleophilic substitution of a chloro-substituted pyrimidine core (e.g., 6-chloro-2,4-diaminopyrimidine) with cyclopentylamine under alkaline conditions. Key considerations include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction kinetics and byproduct formation .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity. Confirm purity via HPLC or NMR .

Advanced Question: How can X-ray crystallography resolve structural ambiguities in substituted pyrimidine derivatives?

Answer:

Single-crystal X-ray diffraction is critical for elucidating stereochemistry and hydrogen-bonding networks. For example, in related compounds (e.g., 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine), crystallography revealed:

- Hydrogen-bonding patterns : Amino groups form N–H···N interactions with annular nitrogen atoms, stabilizing supramolecular assemblies .

- Torsional angles : Substituents like cyclopentyl groups may induce steric strain, quantified via dihedral angles (e.g., C–N–C–C torsion ≈ 120°) .

Methodological steps :

Crystal growth : Use slow evaporation from acetonitrile or methanol.

Data collection : Employ a Mo/Kα radiation source (λ = 0.71073 Å) at 298 K.

Refinement : Software like SHELXL refines structures to R-factors <0.06 .

Advanced Question: How can researchers reconcile contradictory biological activity data for pyrimidine-based kinase inhibitors?

Answer:

Discrepancies in inhibitory potency (e.g., IC50 variations) may arise from:

- Assay conditions : Differences in ATP concentrations (e.g., 10 μM vs. 100 μM) can skew results. Standardize assays using validated protocols (e.g., ELISA-based kinase activity) .

- Compound stability : Assess metabolic stability in liver microsomes to identify degradation products that reduce efficacy .

- Target selectivity : Use kinome-wide profiling (e.g., KinomeScan) to rule off-target effects. For example, N4-aryl substituents in pyrimidine derivatives enhance selectivity for tyrosine kinases like EGFR .

Basic Question: What safety protocols are critical when handling chlorinated pyrimidines?

Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (e.g., volatile intermediates) .

- Waste disposal : Segregate halogenated waste in labeled containers for incineration by certified facilities .

- Emergency measures : For spills, neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Advanced Question: How can computational modeling optimize substituent effects on pyrimidine reactivity?

Answer:

Density functional theory (DFT) simulations predict electronic and steric effects:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., chloro-substituents increase electron deficiency at C2/C4 positions) .

- Transition-state analysis : Model SNAr reactions to evaluate cyclopentylamine’s nucleophilicity under varying pH .

- Docking studies : Predict binding affinities to biological targets (e.g., kinase active sites) using AutoDock Vina .

Basic Question: What analytical techniques confirm the identity of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine?

Answer:

- NMR spectroscopy : 1H NMR (DMSO-d6) shows characteristic peaks for cyclopentyl protons (δ 1.5–2.1 ppm) and aromatic NH2 (δ 6.8–7.2 ppm) .

- Mass spectrometry : ESI-MS should display [M+H]+ at m/z 255.1 (C10H14ClN5+) .

- Elemental analysis : Carbon/nitrogen ratios should align with theoretical values (±0.3%) .

Advanced Question: How do steric effects of N4-cyclopentyl groups influence hydrogen-bonding in supramolecular assemblies?

Answer:

The cyclopentyl moiety introduces steric hindrance, altering crystal packing:

- Reduced π-π stacking : Bulky substituents disrupt planar arrangements, favoring layered structures .

- Intermolecular interactions : C–H···Cl interactions may compensate for weaker N–H···N bonds, as observed in related chloro-pyrimidines .

Experimental validation : Compare powder XRD patterns of cyclopentyl-substituted vs. methyl-substituted analogs .

Basic Question: What storage conditions preserve the stability of 6-chloro-N4-cyclopentylpyrimidine-2,4-diamine?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.